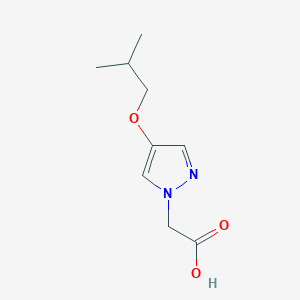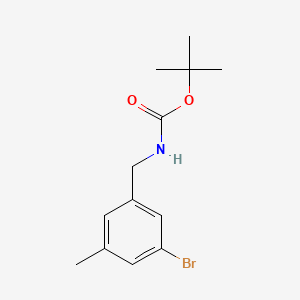
Tert-butyl 3-bromo-5-methylbenzylcarbamate
Übersicht
Beschreibung
Tert-butyl 3-bromo-5-methylbenzylcarbamate, also known as TBMB, is an organic compound with a variety of applications in scientific research. TBMB is a brominated benzylcarbamate, and it is used as a reagent in organic synthesis. TBMB has been used in a variety of scientific research applications, including pharmacological research, biochemistry, and physiology. TBMB has also been used in laboratory experiments to study the effects of certain compounds on biological systems.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Chemical Reactions
Tert-butyl 3-bromo-5-methylbenzylcarbamate is used in various organic synthesis processes. For example, it plays a role in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, as studied by Padwa, Brodney, and Lynch (2003). This process involves tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).
2. Polymer Stabilization
The compound is also significant in the field of polymer science. Yachigo et al. (1988) demonstrated its use in stabilizing butadiene type polymers against thermal degradation, especially under an oxygen-free atmosphere. This indicates its potential as a bifunctional stabilizer in various polymer applications (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
3. Medicinal Chemistry and Biological Activity
In medicinal chemistry, this compound has been explored for its potential biological activities. Sirajuddin, Uddin, Ali, and Tahir (2013) studied Schiff base compounds, including tert-butyl derivatives, for their antibacterial, antifungal, and antioxidant properties. Their research highlights the compound's potential in developing new therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
4. Photochemical Applications
The compound has applications in photochemical studies as well. Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, and Vanmeerssche (1982) investigated its role in the photodissociation dynamics of oxaziridines. This research is significant for understanding the behavior of tert-butyl derivatives under light-induced conditions (Lattes et al., 1982).
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-bromo-5-methylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-5-10(7-11(14)6-9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAXPJVDUPDTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromo-5-methylbenzylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



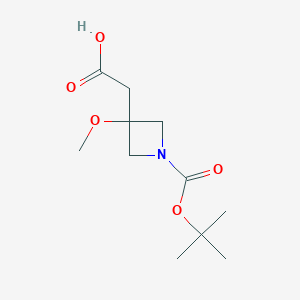
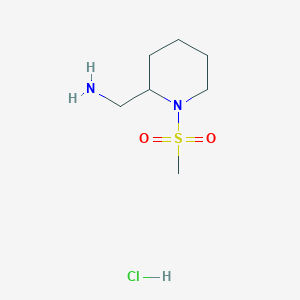
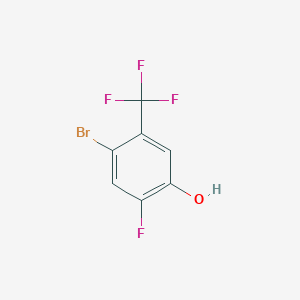
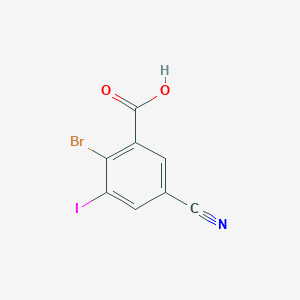
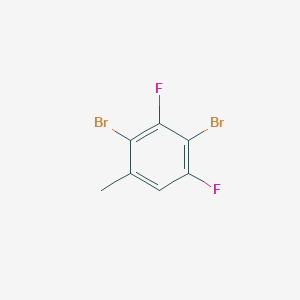
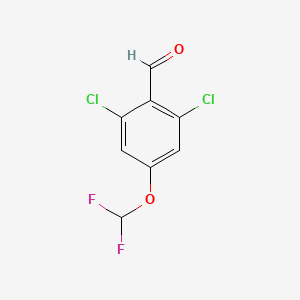
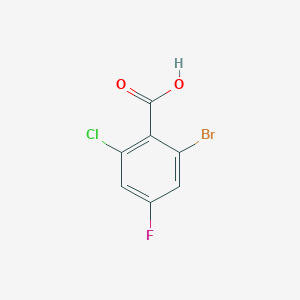
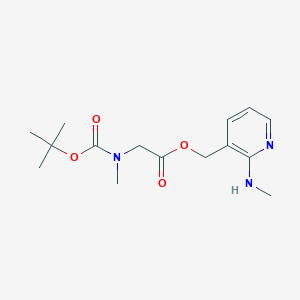
![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)
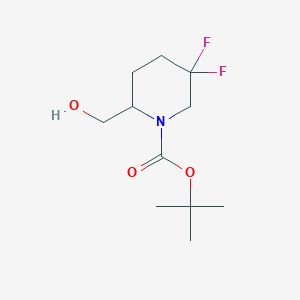
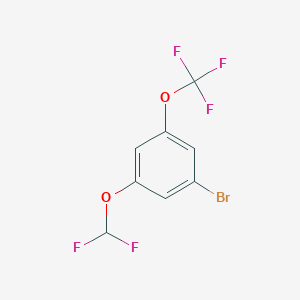
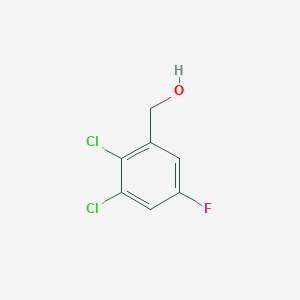
![N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1446265.png)
